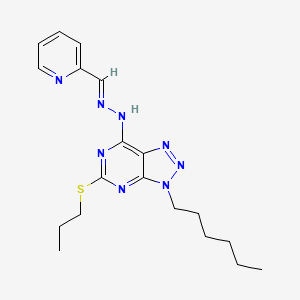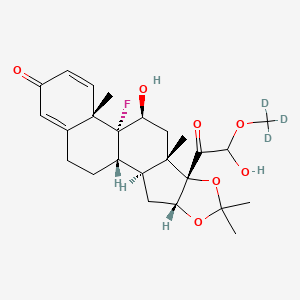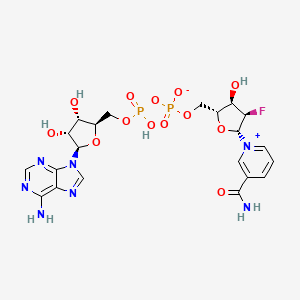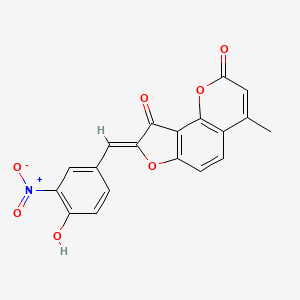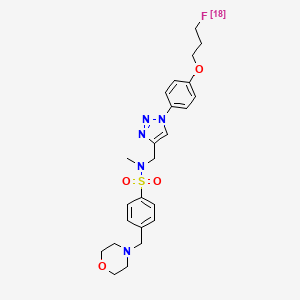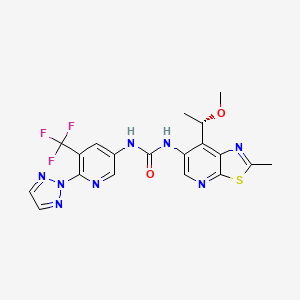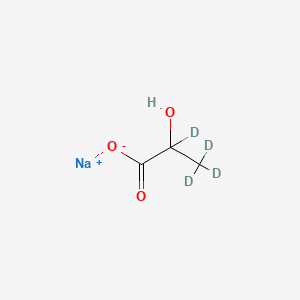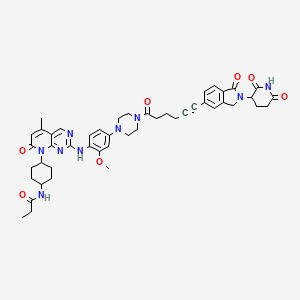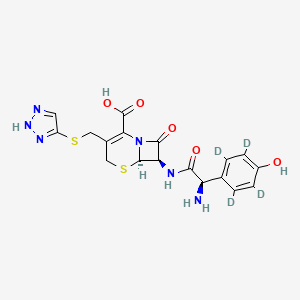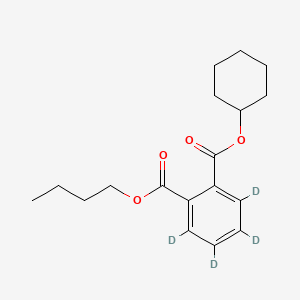
Cyclohexyl Butyl Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl cyclohexyl phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of butyl cyclohexyl phthalate, a phthalate ester commonly used as a plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl cyclohexyl phthalate-d4 involves the esterification of phthalic anhydride with butanol and cyclohexanol in the presence of a deuterium source. The reaction typically occurs under acidic conditions to facilitate the esterification process. The deuterium atoms are introduced during the synthesis of the alcohols, which are then used in the esterification reaction .
Industrial Production Methods
Industrial production of butyl cyclohexyl phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl cyclohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phthalic anhydride and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Hydrolysis: Phthalic acid, butanol, and cyclohexanol.
Oxidation: Phthalic anhydride and other oxidation products.
Reduction: Butanol and cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Butyl cyclohexyl phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify the presence of phthalates in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals, making it easier to study the compound’s structure and interactions.
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of phthalates in biological systems.
Wirkmechanismus
The mechanism of action of butyl cyclohexyl phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by esterases to form monoesters, which can then undergo further metabolism. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, making it a valuable tool in drug development and toxicological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl cyclohexyl phthalate: The non-deuterated version of butyl cyclohexyl phthalate-d4.
Diethyl phthalate: Another phthalate ester used as a plasticizer.
Dibutyl phthalate: Commonly used in personal care products and as a plasticizer.
Uniqueness
Butyl cyclohexyl phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D |
InChI-Schlüssel |
BHKLONWXRPJNAE-CXRURWBMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H] |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



